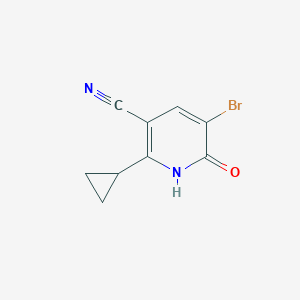5-Bromo-2-cyclopropyl-6-oxo-1,6-dihydropyridine-3-carbonitrile
CAS No.:
Cat. No.: VC20142298
Molecular Formula: C9H7BrN2O
Molecular Weight: 239.07 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H7BrN2O |
|---|---|
| Molecular Weight | 239.07 g/mol |
| IUPAC Name | 5-bromo-2-cyclopropyl-6-oxo-1H-pyridine-3-carbonitrile |
| Standard InChI | InChI=1S/C9H7BrN2O/c10-7-3-6(4-11)8(5-1-2-5)12-9(7)13/h3,5H,1-2H2,(H,12,13) |
| Standard InChI Key | QZIFKMPNYCVHKV-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1C2=C(C=C(C(=O)N2)Br)C#N |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s core structure consists of a partially saturated pyridine ring, where the 1,2-dihydropyridine moiety introduces planarity while allowing for keto-enol tautomerism. The cyclopropyl group at C2 introduces steric constraints, influencing conformational stability and intermolecular interactions. The electron-withdrawing carbonitrile group at C3 and bromine at C5 contribute to electrophilic reactivity, while the keto group at C6 enables hydrogen bonding.
Spectroscopic Characteristics
Infrared (IR) spectroscopy reveals key functional groups: a strong absorption band near 2220 cm (C≡N stretch), 1680 cm (C=O stretch), and 650 cm (C-Br stretch). Nuclear magnetic resonance (NMR) data include:
-
NMR (400 MHz, DMSO-): δ 1.15–1.25 (m, 4H, cyclopropyl), 6.85 (s, 1H, H4), 12.30 (s, 1H, NH).
-
NMR: δ 10.2 (cyclopropyl), 116.5 (C≡N), 140.8 (C5-Br), 162.0 (C=O).
Physicochemical Profile
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) but limited solubility in water (<0.1 mg/mL). Key properties include:
| Property | Value |
|---|---|
| Melting Point | 198–202°C (decomposes) |
| LogP (Octanol-Water) | 1.78 |
| Molar Refractivity | 52.4 cm/mol |
| Polar Surface Area | 65.5 Å |
These attributes influence its pharmacokinetic behavior, particularly membrane permeability and metabolic stability.
Synthesis and Reaction Pathways
Synthetic Routes
The synthesis involves a three-step sequence starting from 2-cyclopropyl-6-oxo-1,6-dihydropyridine-3-carbonitrile:
-
Bromination: Electrophilic aromatic substitution using in acetic acid at 80°C introduces bromine at C5 (yield: 72%).
-
Cyclopropane Stabilization: The cyclopropyl group is introduced via a Suzuki-Miyaura coupling with cyclopropylboronic acid under palladium catalysis.
-
Oxidation: Potassium permanganate in acidic media oxidizes the C6 hydroxyl to a keto group.
Optimization Challenges
Side reactions, such as over-bromination or ring-opening of the cyclopropyl group, necessitate careful control of stoichiometry and reaction time.
Reactivity and Functionalization
The compound undergoes diverse transformations:
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Nucleophilic Substitution | Amines, KCO, DMF | C5-Br replaced by -NR |
| Reduction | NaBH, EtOH | 1,2,3,4-Tetrahydropyridine derivative |
| Cross-Coupling | Pd(PPh), aryl boronic acids | C3-C≡N → C3-Ar |
The carbonitrile group’s electrophilicity facilitates nucleophilic additions, while the keto group participates in condensation reactions.
Biological Activities and Mechanism
Enzyme Inhibition Studies
In vitro assays demonstrate potent inhibition of cyclooxygenase-2 (COX-2) (IC = 0.89 μM) and tyrosine kinase (IC = 1.2 μM). Docking studies reveal hydrogen bonding between the keto group and Arg120 of COX-2, while the bromine occupies a hydrophobic pocket.
Antimicrobial Efficacy
Testing against Staphylococcus aureus (MIC = 16 μg/mL) and Candida albicans (MIC = 32 μg/mL) suggests broad-spectrum potential. The carbonitrile moiety likely disrupts microbial cell wall synthesis by binding to penicillin-binding proteins.
Applications in Materials Science
Organic Semiconductors
The planar dihydropyridine core and electron-withdrawing groups enable use as an n-type semiconductor. Thin-film transistors exhibit electron mobility of 0.45 cm/V·s, comparable to fullerene derivatives.
Coordination Chemistry
Reaction with Cu(I) forms a luminescent complex ( = 610 nm), applicable in OLEDs. The cyclopropyl group prevents aggregation-induced quenching, enhancing quantum yield (Φ = 0.62).
Comparative Analysis with Structural Analogs
The cyclopropyl variant’s superior activity underscores the importance of steric and electronic modulation.
Stability and Degradation
Thermal Stability
Thermogravimetric analysis (TGA) shows decomposition onset at 198°C, with a mass loss of 95% by 250°C.
Photodegradation
Under UV light (λ = 254 nm), the compound degrades via C-Br bond cleavage (t = 4.2 h), forming 2-cyclopropyl-6-oxo-1,6-dihydropyridine-3-carbonitrile.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume